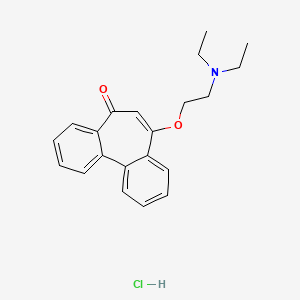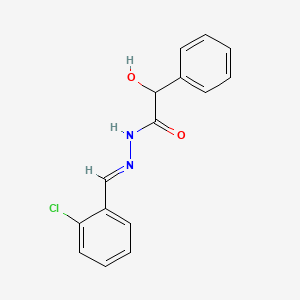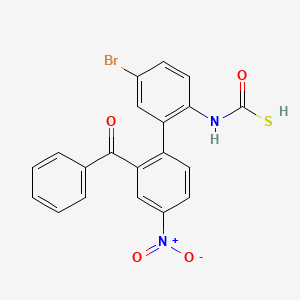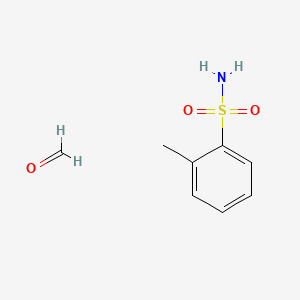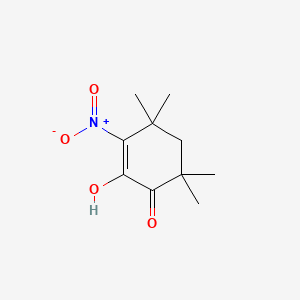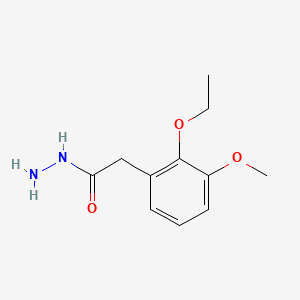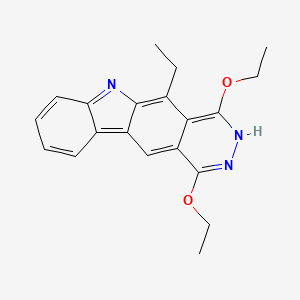
6H-Pyridazino(4,5-b)carbazole, 1,4-diethoxy-5-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Pyridazino(4,5-b)carbazole, 1,4-diethoxy-5-ethyl- is a complex organic compound belonging to the class of pyridazino carbazoles This compound is characterized by its unique structure, which includes a pyridazine ring fused to a carbazole moiety, with ethoxy and ethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyridazino(4,5-b)carbazole, 1,4-diethoxy-5-ethyl- typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a pyranoindole derivative reacts with electron-deficient acetylenic dienophiles . This reaction is followed by further functional group modifications to introduce the ethoxy and ethyl substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. The specific conditions and methods can vary depending on the desired purity and application of the final product.
Chemical Reactions Analysis
Types of Reactions
6H-Pyridazino(4,5-b)carbazole, 1,4-diethoxy-5-ethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6H-Pyridazino(4,5-b)carbazole, 1,4-diethoxy-5-ethyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in cancer research.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6H-Pyridazino(4,5-b)carbazole, 1,4-diethoxy-5-ethyl- involves its interaction with specific molecular targets. These interactions can influence various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Ethyl-6-methyl-1H,2H,3H,4H,6H-pyridazino(4,5-b)carbazole-1,4-dione
- 1,5-Dimethyl-6H-pyridazino(4,5-b)carbazole
Uniqueness
6H-Pyridazino(4,5-b)carbazole, 1,4-diethoxy-5-ethyl- is unique due to its specific substituents and the resulting properties
Properties
CAS No. |
126854-09-9 |
|---|---|
Molecular Formula |
C20H21N3O2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1,4-diethoxy-5-ethyl-3H-pyridazino[4,5-b]carbazole |
InChI |
InChI=1S/C20H21N3O2/c1-4-12-17-15(19(24-5-2)22-23-20(17)25-6-3)11-14-13-9-7-8-10-16(13)21-18(12)14/h7-11,23H,4-6H2,1-3H3 |
InChI Key |
KDSSQNNNMDFRSS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=C3C=CC=CC3=N2)C=C4C1=C(NN=C4OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


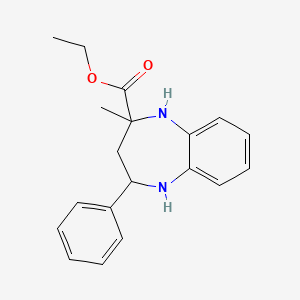
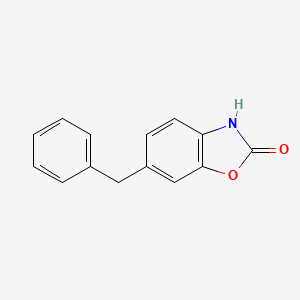
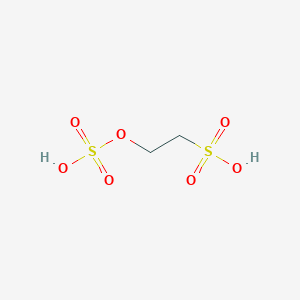

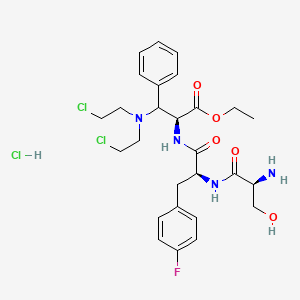
![4-(3,12,14-Trihydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[A]phenanthren-17-YL)-5H-furan-2-one](/img/structure/B12736783.png)
